

An In-depth Technical Guide to *cis*-Dichlorobis(triethylphosphine)platinum(II)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	<i>cis</i> -
Compound Name:	<i>Dichlorobis(triethylphosphine)platinum(II)</i>
Cat. No.:	B081013

[Get Quote](#)

CAS Number: 15692-07-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ***cis*-Dichlorobis(triethylphosphine)platinum(II)**, a coordination complex with significant applications in chemical synthesis and potential for further exploration in materials science and drug development. This document details its physicochemical properties, spectroscopic and structural characterization, synthesis, and reactivity, with a focus on providing practical experimental details and clear data presentation.

Physicochemical Properties

***cis*-Dichlorobis(triethylphosphine)platinum(II)** is a stable, air-insensitive, square planar d8 transition metal complex. It typically appears as a white to off-white powder or crystalline solid. [1][2][3] Key quantitative properties are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	$C_{12}H_{30}Cl_2P_2Pt$	[4]
Molecular Weight	502.32 g/mol	[1][3]
Melting Point	193-194 °C	[5][6]
Appearance	White to off-white powder/crystals	[1][2][3]
Solubility	Soluble in chlorinated solvents (e.g., chloroform, dichloromethane).	

Spectroscopic and Structural Characterization

The structural and electronic properties of **cis-Dichlorobis(triethylphosphine)platinum(II)** have been elucidated through various spectroscopic and crystallographic techniques.

Vibrational Spectroscopy (FT-Raman and IR)

Fourier-transform Raman (FT-Raman) and infrared (IR) spectroscopy are powerful tools for probing the vibrational modes of the complex, providing insights into its structure and bonding. The *cis* isomer possesses C_{2v} point group symmetry.[7]

Key vibrational modes for cis - $PtCl_2(PEt_3)_2$ are observed in the far-infrared region. The Pt-Cl stretching vibrations are typically found around 300 cm^{-1} , while the Pt-P stretching frequencies appear at approximately 450 cm^{-1} .[7] High-pressure infrared spectroscopy studies have shown that the *cis*-isomer undergoes subtle structural changes at around 1 GPa, as indicated by changes in the rate of variation of vibrational frequencies, particularly in the C-H stretching region of the triethylphosphine ligands.[8][9]

X-ray Crystallography

The solid-state structure of a chloroform solvate of **cis-Dichlorobis(triethylphosphine)platinum(II)**, $[PtCl_2(C_6H_{15}P)_2]\cdot CHCl_3$, has been determined by single-crystal X-ray diffraction. The platinum(II) center adopts a distorted square-planar geometry. The crystal structure exhibits a reversible temperature-dependent phase transition.

The high-temperature phase (at 293 K) crystallizes in the orthorhombic space group Pnma. Upon cooling, it transitions to a low-temperature phase (at 173 K) with the monoclinic space group P2₁/n. This phase transition is associated with a dynamic disorder of the chloroform molecule and changes in the orientation of the ethyl groups of the triethylphosphine ligands.

Table of Crystallographic Data for *cis*-[PtCl₂(PEt₃)₂]·CHCl₃

Parameter	High-Temperature Phase (293 K)	Low-Temperature Phase (173 K)
Crystal System	Orthorhombic	Monoclinic
Space Group	Pnma	P2 ₁ /n
a (Å)	18.068(4)	17.893(4)
b (Å)	13.921(3)	13.784(3)
c (Å)	9.098(2)	9.181(2)
β (°)	90	90.99(3)
V (Å ³)	2288.7(8)	2262.1(8)
Z	4	4

Experimental Protocols

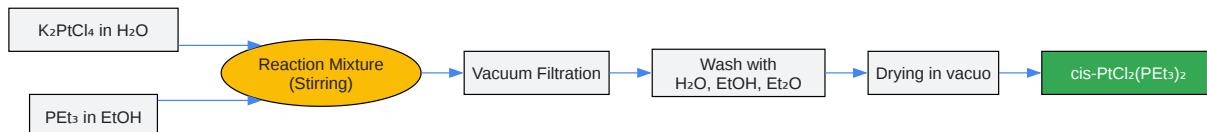
Synthesis of *cis*-Dichlorobis(triethylphosphine)platinum(II)

While a specific detailed protocol for the *cis* isomer is not readily available in the reviewed literature, a general and reliable method for the synthesis of similar *cis*-dichlorobis(phosphine)platinum(II) complexes involves the reaction of potassium tetrachloroplatinate(II) (K₂PtCl₄) with the corresponding phosphine ligand.^[10] The following is a representative procedure adapted from the synthesis of analogous complexes.

Materials:

- Potassium tetrachloroplatinate(II) (K₂PtCl₄)

- Triethylphosphine (PEt_3)


- Deionized water

- Ethanol

Procedure:

- Dissolve a specific molar amount of K_2PtCl_4 in a minimal amount of deionized water.
- In a separate flask, dissolve a slight excess (approximately 2.1 molar equivalents) of triethylphosphine in ethanol.
- Slowly add the triethylphosphine solution to the stirring aqueous solution of K_2PtCl_4 at room temperature.
- A precipitate should form upon addition. Continue stirring the reaction mixture for a few hours to ensure complete reaction.
- Collect the solid product by vacuum filtration and wash it sequentially with water, ethanol, and diethyl ether to remove any unreacted starting materials and byproducts.
- Dry the resulting white to off-white powder under vacuum.

Logical Workflow for Synthesis:

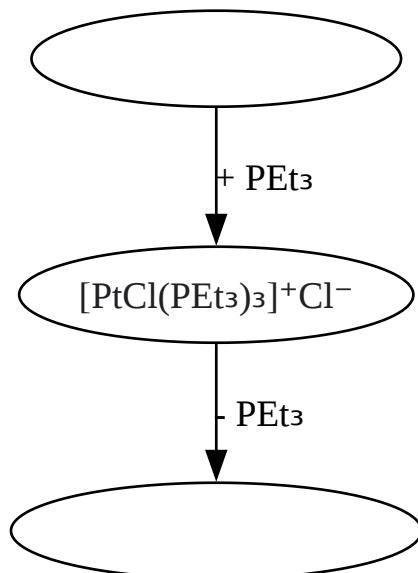
[Click to download full resolution via product page](#)

Caption: General synthesis workflow for **cis-Dichlorobis(triethylphosphine)platinum(II)**.

Spectroscopic Characterization

FT-Raman Spectroscopy:

- Instrument: A high-resolution FT-Raman spectrometer equipped with a suitable laser excitation source (e.g., Nd:YAG laser at 1064 nm).
- Sample Preparation: The solid sample can be analyzed directly in a capillary tube or as a pressed pellet.
- Data Acquisition: Spectra are typically collected over a range of 50-3500 cm^{-1} with sufficient scans to achieve a good signal-to-noise ratio.


High-Pressure Infrared Spectroscopy:

- Instrument: A Fourier-transform infrared (FTIR) spectrometer coupled with a diamond anvil cell (DAC) for generating high pressures.
- Sample Preparation: A small amount of the powdered sample is placed in the gasket of the DAC along with a pressure calibrant (e.g., ruby chips).
- Data Acquisition: IR spectra are recorded at various pressure points to observe shifts in vibrational frequencies.

Reactivity and Applications

Cis-Trans Isomerization

cis-Dichlorobis(triethylphosphine)platinum(II) can undergo isomerization to its trans isomer. This process is often catalyzed by the presence of a free phosphine ligand. The mechanism of this isomerization has been a subject of study, with evidence suggesting a consecutive displacement mechanism.[\[7\]](#)[\[11\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Catalytic Hydrosilylations: Developments beyond Traditional Platinum Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual-role of PtCl₂ catalysis in the intramolecular cyclization of (hetero)aryl-allenes for the facile construction of substituted 2,3-dihydropyrroles and polyheterocyclic skeletons - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. cis-Dichlorobis(triethylphosphine)platinum(II) | C₁₂H₃₀Cl₂P₂Pt | CID 11027520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]

- 7. cis-trans-Isomerization of PtCl₂(PEt₃)₂. The case for a consecutive displacement mechanism - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. cis-Dichloridobis(triisopropoxy-phosphine)-platinum(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cn.aminer.org [cn.aminer.org]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to cis-Dichlorobis(triethylphosphine)platinum(II)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b081013#cis-dichlorobis-triethylphosphine-platinum-ii-cas-number-15692-07-6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com